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molecular formula C6H10O4 B8603574 1,4,7-Trioxaspiro[4.4]nonan-8-ol CAS No. 139609-22-6

1,4,7-Trioxaspiro[4.4]nonan-8-ol

Cat. No. B8603574
M. Wt: 146.14 g/mol
InChI Key: CBSBAROETVXUEJ-UHFFFAOYSA-N
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Patent
US05264586

Procedure details

A solution of 1,4,7-trioxaspiro[4.4]nonan-8-one (prepared from tetronic acid and ethylene glycol) (3.81 g, 26.5 mmol) in dichloromethane (20 mL) at -78° C. was treated with 32 mL of 1.0 M DIBAL in dichloromethane (32.0 mmol). The mixture was stirred one hour, quenched at -78° C. with water (12 mL total) and stirred at 25° C. until complete decomposition of the aluminum complex (two hours). The granular precipitate of alumina was filtered off, and the product was purified by flash chromatography (ether) to give Compound 7 (3.32 g, 84 percent) as a low melting solid; Rf =0.16 (Et2O); IR (thin film) νmax 3446 (bs), 1720 (w) cm-1 ; 1H NMR (500 MHz, CDCl3) δ 5.51 (bd, J =4.7 Hz, 1 H, OCHOH), 3.96-3.73 (m, 7 H, CH2 --O, OCH2CH2O, OH), 2.27 (dd, J =5.4, 13.7 Hz, 1 H, CHH), 2.05 (dd, J = 1.8, 13.7 Hz, 1 H, CHH); 13C NMR (125 MHz, CDCl3) δ 114.8, 98.2, 72.5, 64.8, 64.7, 43.1; FAB HRMS (NBA/NaI) m/e 169.0477, M+NA+ calcd for C6H10O4 169.0477.
Name
1,4,7-trioxaspiro[4.4]nonan-8-one
Quantity
3.81 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
32 mmol
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:9][C:8](=[O:10])[O:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C>ClCCl>[O:1]1[C:5]2([CH2:9][CH:8]([OH:10])[O:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
1,4,7-trioxaspiro[4.4]nonan-8-one
Quantity
3.81 g
Type
reactant
Smiles
O1CCOC12COC(C2)=O
Name
Quantity
32 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
32 mmol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched at -78° C. with water (12 mL total)
STIRRING
Type
STIRRING
Details
stirred at 25° C. until complete decomposition of the aluminum complex (two hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The granular precipitate of alumina was filtered off
CUSTOM
Type
CUSTOM
Details
the product was purified by flash chromatography (ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC12COC(C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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